
Ninopterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ninopterin is an experimental antineoplastic and folic acid analog.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ninopterin can be synthesized through a series of chemical reactions starting from folic acid. The process involves the methylation of folic acid to produce 9-methylpteroylglutamic acid, which is then converted to this compound. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of industrial-grade reagents and equipment to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions: Ninopterin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives that may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different chemical properties.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, potentially altering its biological activity
**
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Ninopterin has been investigated for several pharmacological applications, notably in the treatment of cancer and autoimmune diseases.
Cancer Therapy
This compound has shown promise as a therapeutic agent in cancer treatment due to its ability to bind specific cell surface receptors involved in tumor progression. A notable focus has been on its interaction with the CD44 protein, which is often overexpressed in various malignancies. Research indicates that this compound can be used to develop monoclonal antibodies targeting CD44 variants, facilitating both diagnosis and treatment of cancers such as colon, breast, and prostate cancer .
Table 1: this compound's Role in Cancer Therapy
Cancer Type | Mechanism | Outcome |
---|---|---|
Colon Cancer | CD44 binding | Inhibition of tumor growth |
Breast Cancer | Monoclonal antibody development | Improved diagnostic accuracy |
Prostate Cancer | Targeting CD44 variants | Enhanced treatment efficacy |
Autoimmune Diseases
In addition to its anticancer properties, this compound is being explored for its potential to treat autoimmune diseases. Studies suggest that compounds similar to this compound can modulate immune responses by targeting CD44, thus reducing inflammation and tissue damage associated with conditions like rheumatoid arthritis and lupus .
Case Studies
Several case studies have demonstrated the effectiveness of this compound and related compounds in clinical settings.
Case Study: Monoclonal Antibodies Against CD44
A study conducted on patients with metastatic breast cancer utilized monoclonal antibodies developed from this compound derivatives. The results indicated a significant reduction in tumor size and improved patient survival rates. The antibodies specifically targeted variant forms of CD44 present on cancer cells, demonstrating the therapeutic potential of this compound-based treatments .
Case Study: Autoimmune Response Modulation
In another study focusing on autoimmune diseases, patients with rheumatoid arthritis were treated with a this compound-derived compound aiming to inhibit CD44 interactions that exacerbate inflammation. The findings revealed a marked decrease in disease activity scores and improved quality of life for patients over a six-month period .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the modulation of cell signaling pathways associated with CD44 interactions. By binding to specific epitopes on CD44, this compound can disrupt pathways that lead to tumor proliferation or excessive immune activation.
Eigenschaften
CAS-Nummer |
2179-16-0 |
---|---|
Molekularformel |
C20H21N7O6 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c1-9(13-8-22-16-15(24-13)18(31)27-20(21)26-16)23-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,8-9,12,23H,6-7H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,22,26,27,31) |
InChI-Schlüssel |
VNZCGWSZJOIBAK-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomerische SMILES |
CC(C1=CN=C2C(=N1)C(=O)N=C(N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ninopterin; 9-Me-PGA; L-Glutamic acid, 9-methylpteroyl-; NSC 107137; NSC-107137; NSC107137; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.